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molecular formula C12H13NO4 B8545250 Ethyl p-(2-oxo-1,3-oxazolidin-3-yl)benzoate

Ethyl p-(2-oxo-1,3-oxazolidin-3-yl)benzoate

Cat. No. B8545250
M. Wt: 235.24 g/mol
InChI Key: VNPLELOQBRAOPK-UHFFFAOYSA-N
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Patent
US08354401B2

Procedure details

To a mixture of ethyl 4-iodobenzoate (1.5 mL), oxazolidin-2-one (940 mg), potassium carbonate (2.5 g) and copper (I) iodide (171 mg) were added toluene (9 mL) and N,N′-dimethylethylenediamine (195 μL), and the mixture was refluxed for 8 hr. After cooling, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The residue was purified by column chromatography (chloroform) to give the title compound (1.2 g).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
171 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
195 μL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[O:13]1[CH2:17][CH2:16][NH:15][C:14]1=[O:18].C(=O)([O-])[O-].[K+].[K+].CNCCNC>[Cu]I.O.C1(C)C=CC=CC=1>[O:18]=[C:14]1[N:15]([C:2]2[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=2)[CH2:16][CH2:17][O:13]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
IC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
940 mg
Type
reactant
Smiles
O1C(NCC1)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper (I) iodide
Quantity
171 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
195 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 8 hr
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (chloroform)

Outcomes

Product
Name
Type
product
Smiles
O=C1OCCN1C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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